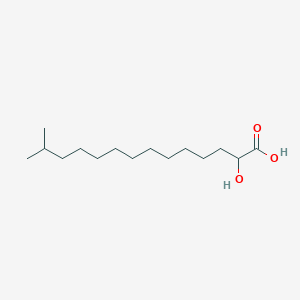

2-Hydroxy-13-methyltetradecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22226-24-0 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.40 g/mol |

IUPAC Name |

2-hydroxy-13-methyltetradecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(16)15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

VORFIVRUGMJWAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Hydroxy 13 Methyltetradecanoic Acid

Other Biological Systems

2-Hydroxy fatty acids, including branched-chain variants, have been identified in various marine organisms, particularly sponges. nih.govmdpi.com These compounds are often found within the phospholipids (B1166683) of the sponge cell membranes. nih.gov The presence of these unusual fatty acids in sponges is frequently attributed to the vast and diverse communities of symbiotic microorganisms that they host. mdpi.com These microbial symbionts are known producers of a wide array of bioactive compounds, and it is hypothesized that they are the true biosynthetic source of many of the fatty acids isolated from sponges. For instance, a related compound, (+/-)-2-methoxy-13-methyltetradecanoic acid, was identified in the sponge Amphimedon complanata. nih.gov

Comparative Analysis of Presence and Absence Across Microorganisms (e.g., Undetected in Bacillus subtilis ONU551)

The distribution of specific fatty acids can vary significantly across different microorganisms. For example, while branched-chain fatty acids like 13-methyltetradecanoic acid (iso-C15) are known components of Bacillus subtilis, the 2-hydroxy version of this specific fatty acid is not reported as a major constituent. documentsdelivered.comcdnsciencepub.combiorxiv.org Studies on the fatty acid composition of lipopeptides produced by Bacillus subtilis strains, such as OKB105, have detailed the presence of 3-hydroxy fatty acids but not 2-hydroxy fatty acids. nih.govnih.gov The absence of 2-Hydroxy-13-methyltetradecanoic acid in certain strains like Bacillus subtilis ONU551, while other branched-chain fatty acids are present, highlights the specificity of fatty acid modifying enzymes across different bacterial species and strains. This differential distribution is a key aspect of microbial chemotaxonomy and reflects the diverse metabolic capabilities within the microbial world.

Data Table of Findings

| Biological System | Organism/Source | Compound Mentioned | Key Findings |

| Bacterial Systems | Streptomyces sioyaensis | This compound | Implied presence in phosphatidylethanolamine (B1630911) as part of characteristic actinomycete fatty acid profiles. |

| Fungal Systems | General Fungi | 2-Hydroxy fatty acids | Integral components of sphingolipids (ceramides, cerebrosides), crucial for virulence and membrane structure. nih.govresearchgate.netmdpi.com |

| Fungal Systems | Sporothrix schenckii | Long-chain fatty acids | Lipid composition is important for morphological regulation and pathogenicity. nih.govnih.gov |

| Marine Organisms | Sponges (e.g., Amphimedon complanata) | 2-Hydroxy fatty acids, (+/-)-2-methoxy-13-methyltetradecanoic acid | Found in phospholipids, likely of microbial symbiotic origin. nih.govmdpi.comnih.gov |

| Bacterial Systems | Bacillus subtilis | 13-methyltetradecanoic acid, 3-hydroxy fatty acids | Branched-chain fatty acids are common, but 2-hydroxy forms are not typically reported. documentsdelivered.comcdnsciencepub.combiorxiv.orgnih.govnih.gov |

Biosynthesis and Metabolic Pathways of 2 Hydroxy 13 Methyltetradecanoic Acid

Precursor Utilization in Branched-Chain Fatty Acid Synthesis (e.g., from Branched Amino Acids in Myxobacteria)

The carbon skeleton of 2-Hydroxy-13-methyltetradecanoic acid originates from branched-chain amino acids (BCAAs). In myxobacteria, the synthesis of iso-fatty acids, which are characterized by a methyl branch on the penultimate carbon, is initiated using starter units derived from the degradation of BCAAs like leucine (B10760876) and valine. nih.gov Specifically, the degradation of leucine yields isovaleryl-CoA, which serves as a key precursor for iso-fatty acids. nih.govasm.org Similarly, valine degradation produces isobutyryl-CoA. nih.gov

These branched-chain acyl-CoAs act as primers for fatty acid synthase (FAS) to initiate the synthesis of branched-chain fatty acids (BCFAs). frontiersin.org The branched-chain α-ketoacid dehydrogenase (Bkd) complex is responsible for the oxidative decarboxylation of branched-chain 2-keto acids, derived from BCAAs, to their corresponding acyl-CoA thioesters. frontiersin.org In myxobacteria, a novel biosynthetic route to isovaleric acid from acetate (B1210297) has also been identified, indicating an alternative pathway for precursor supply that branches off the mevalonate (B85504) pathway. nih.govresearchgate.net This highlights the metabolic flexibility of these organisms in producing the necessary building blocks for complex lipid synthesis. The most predominant fatty acids in myxobacteria are typically iso-branched fatty acids (iso-FAs), which can constitute up to 80% of the total fatty acid content. asm.org

| Branched-Chain Amino Acid | Corresponding Acyl-CoA Precursor | Resulting Fatty Acid Type |

|---|---|---|

| Leucine | Isovaleryl-CoA | Iso-even and iso-odd chain fatty acids |

| Valine | Isobutyryl-CoA | Iso-even chain fatty acids |

| Isoleucine | 2-Methylbutyryl-CoA | Anteiso-odd chain fatty acids |

Enzymatic Mechanisms of Hydroxylation and Chain Elongation within Lipid Biosynthesis Pathways

The introduction of a hydroxyl group at the C-2 (or alpha) position of the fatty acid chain is a critical step in the formation of this compound. This hydroxylation is typically catalyzed by fatty acid hydroxylases. These enzymes are broadly classified as α-hydroxylases and ω-hydroxylases. researchgate.net The α-hydroxylation is often carried out by cytochrome P450 enzymes, which utilize molecular oxygen and a reducing equivalent like NADPH to insert an oxygen atom into the substrate. researchgate.net For instance, P450SPα (CYP152B1) from Sphingomonas paucimobilis can catalyze the conversion of fatty acids to α-hydroxy fatty acids using hydrogen peroxide. researchgate.net

Following the initial synthesis of a shorter branched-chain fatty acid, chain elongation occurs to produce the 14-carbon backbone of tetradecanoic acid. This process involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to the growing acyl chain. diva-portal.orgutah.eduresearchgate.net The key enzymes in this microsomal fatty acid elongation system include a 3-ketoacyl-CoA synthase, a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2,3-enoyl-CoA reductase. researchgate.netnih.gov While the general mechanisms are understood, the specific elongase enzymes responsible for extending branched-chain fatty acids in microorganisms that produce this compound are not fully characterized.

Integration and Esterification within Complex Lipid Structures (e.g., Phospholipids (B1166683), Sphingolipids)

Once synthesized, 2-hydroxy fatty acids can be incorporated into more complex lipid structures, such as phospholipids and sphingolipids, where they play significant structural and functional roles. nih.gov In mammalian systems, 2-hydroxy fatty acids are important components of a subset of sphingolipids, particularly in the nervous system, epidermis, and kidney. nih.gov The synthesis of these 2-hydroxy sphingolipids follows the same pathway as non-hydroxy sphingolipids, with the exception of the initial fatty acid 2-hydroxylation step. nih.gov The resulting 2-hydroxy fatty acid is activated to its CoA ester and then transferred to a sphingoid base by a ceramide synthase to form a 2-hydroxy-ceramide, which is the precursor for more complex 2-hydroxy-sphingolipids like 2-hydroxy-glucosylceramide and 2-hydroxy-galactosylceramide. nih.gov

While the incorporation into sphingolipids is well-documented in mammals, the specific integration of this compound into phospholipids and sphingolipids in microbial systems is less understood. However, the presence of 2-hydroxy fatty acids in the cell membranes of certain bacteria suggests their importance in modulating membrane properties. nih.gov

Physiological Roles of Hydroxylation in Microbial Metabolism (e.g., Detoxification of Unsaturated Fatty Acids)

The hydroxylation of fatty acids in microbial metabolism serves several physiological purposes. Hydroxylated fatty acids can have antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net The introduction of a hydroxyl group increases the polarity of the fatty acid, which can be a mechanism for detoxification. For instance, the accumulation of free fatty acids can be toxic to cells, and one detoxification strategy is to sequester them. nih.gov Hydroxylation can also be a preliminary step in the degradation of fatty acids through pathways like omega-oxidation, which increases their water solubility for easier excretion. nih.gov

Furthermore, the presence of hydroxylated fatty acids in the cell membrane can alter its fluidity and permeability, which is crucial for adaptation to environmental stresses. While direct evidence for the role of 2-hydroxylation of branched-chain fatty acids in the detoxification of unsaturated fatty acids is not extensively documented, the general role of hydroxylation in modifying fatty acid properties suggests it could be a protective mechanism against the disruptive effects of certain fatty acids on membrane integrity. Lactic acid bacteria, for example, are known to hydroxylate unsaturated fatty acids like oleic acid. nih.govspringernature.com

Comparative Metabolic Studies with Related Branched-Chain Fatty Acids (e.g., 13-Methyltetradecanoic Acid)

Comparative studies with the non-hydroxylated counterpart, 13-methyltetradecanoic acid, provide insights into the metabolic significance of the 2-hydroxyl group. 13-Methyltetradecanoic acid is a known branched-chain fatty acid that can be metabolized through various pathways. For instance, it can be used as a substrate for the synthesis of methyl-branched medium-chain-length poly(hydroxyalkanoates) (mcl-PHA) in bacteria like Pseudomonas resinovorans. nih.gov In this process, 13-methyltetradecanoic acid is broken down into shorter-chain 3-hydroxy-methyl-branched fatty acids that are then polymerized. nih.gov

The presence of the 2-hydroxyl group in this compound likely alters its metabolic fate compared to 13-methyltetradecanoic acid. The hydroxyl group can serve as a site for further modifications, such as glycosylation or esterification, leading to the formation of more complex lipids. It may also influence the fatty acid's susceptibility to degradation pathways. For example, the initial steps of β-oxidation might be hindered or altered by the presence of the 2-hydroxyl group. In rats, 13-methyltetradecanoic acid has been used as a marker to study adipose tissue turnover, indicating its incorporation into and release from triglycerides. nih.gov The metabolic processing of this compound within adipose tissue has not been similarly studied but is expected to differ due to the structural modification.

| Metabolic Process | 13-Methyltetradecanoic Acid | This compound |

|---|---|---|

| Incorporation into Storage Lipids | Incorporated into triglycerides in adipose tissue. nih.gov | Likely incorporated, but the 2-hydroxyl group may affect esterification rates. |

| Substrate for Polymer Synthesis | Precursor for methyl-branched mcl-PHA synthesis. nih.gov | Potential for incorporation into polyesters, with the hydroxyl group offering a reactive site. |

| Degradation Pathway | Likely undergoes β-oxidation. | β-oxidation may be modified or inhibited by the 2-hydroxyl group. May undergo α-oxidation. |

| Incorporation into Complex Lipids | Incorporated into various cellular lipids. | Can be a key component of 2-hydroxy-sphingolipids. nih.gov |

Analytical Methodologies for Characterization of 2 Hydroxy 13 Methyltetradecanoic Acid

Sample Preparation and Derivatization Strategies

The analysis of 2-Hydroxy-13-methyltetradecanoic acid from biological or environmental matrices begins with its isolation from complex lipid mixtures, followed by chemical modification to facilitate its detection and characterization, primarily through gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Hydrolysis

The initial step involves the extraction of total lipids from a given sample. Standard methods such as the Folch or Bligh and Dyer procedures, which use a chloroform-methanol solvent system, are commonly employed for their high efficiency in extracting a broad range of lipid classes. nih.govnih.gov Once the total lipid fraction is isolated, this compound, which is often esterified to complex lipids like sphingolipids, must be liberated. ntnu.no This is typically achieved through acid or alkaline hydrolysis. Acid hydrolysis, for instance, can directly hydrolyze the polar head groups of complex lipids, allowing for the quantitative extraction of the core lipid, including the fatty acid of interest. researchgate.net Care must be taken during hydrolysis to use conditions that effectively cleave the ester or amide bonds without altering the structure of the target fatty acid. nih.gov

Esterification for Volatility Enhancement (e.g., Formation of Fatty Acid Methyl Esters (FAMEs))

Due to the low volatility of free fatty acids, which makes them unsuitable for direct GC analysis, the carboxylic acid group of this compound is converted into a less polar, more volatile ester. The most common derivatization is the formation of fatty acid methyl esters (FAMEs). researchgate.netnih.gov This process, known as esterification, neutralizes the polar carboxyl group, allowing for separation based on boiling point and degree of unsaturation. researchgate.net

The reaction is typically catalyzed by an acidic reagent. A widely used and effective method involves heating the fatty acid sample with a reagent like 12% boron trichloride (B1173362) (BCl₃) in methanol (B129727). researchgate.net Alternatively, 5% anhydrous hydrogen chloride in methanol can be used. researchgate.netresearchgate.net The process involves the protonation of the carboxyl group's oxygen atom by the catalyst, which enhances its reactivity toward the alcohol (methanol), resulting in the formation of a methyl ester and water. researchgate.netresearchgate.net

| Catalyst/Reagent | Typical Reaction Conditions | Purpose | Reference |

|---|---|---|---|

| Boron Trichloride (BCl₃) in Methanol | Heat at 60°C for 5-10 minutes | Converts carboxylic acid to methyl ester | researchgate.net |

| Methanolic Hydrogen Chloride (HCl) | Reflux for ~2 hours or hold at 50°C overnight | Converts carboxylic acid to methyl ester | researchgate.net |

Hydroxyl Group Derivatization for Enhanced Chromatographic and Spectrometric Analysis

Following esterification of the carboxyl group, the hydroxyl group at the C-2 position still imparts significant polarity to the molecule. This polarity can lead to poor peak shape and thermal instability during GC analysis. Therefore, the hydroxyl group is also derivatized to increase volatility and improve analytical performance. ntnu.noresearchgate.net

Silylation is the most common method for derivatizing hydroxyl groups. ntnu.no This reaction replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, Si(CH₃)₃, forming a TMS ether. ntnu.nonih.gov This derivatization significantly reduces hydrogen bonding, thereby decreasing the molecule's polarity and increasing its volatility. ntnu.nonih.gov The resulting derivative of this compound is its methyl ester, TMS ether (2-(trimethylsilyloxy)-13-methyltetradecanoate). acs.org This specific derivative is well-suited for GC-MS analysis, providing characteristic mass spectra that aid in identification. nih.govsemanticscholar.org The mass spectrum of the TMS ether of a 2-hydroxy fatty acid methyl ester typically shows prominent fragment ions that are diagnostic for the position of the original hydroxyl group. semanticscholar.orgrsc.org

| Derivative | Chemical Formula | Molecular Weight | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| This compound, methyl ester, TMS ether | C₁₉H₄₀O₃Si | 344.6046 g/mol | Increases volatility and thermal stability for GC-MS analysis | acs.org |

Several other reagents are employed to derivatize fatty acids for specific analytical objectives, particularly for structural elucidation by mass spectrometry.

Trifluoroacetate (B77799) Derivatives: Reacting the hydroxyl group with trifluoroacetic anhydride (B1165640) yields a trifluoroacetate ester. The introduction of fluorine atoms significantly enhances the volatility of the analyte, often resulting in shorter retention times and better peak shapes in GC compared to TMS derivatives. These derivatives are also highly stable.

4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are prepared by reacting the fatty acid (as its methyl ester) with 2-amino-2-methyl-1-propanol. nih.gov The resulting DMOX derivative is particularly useful for determining the location of methyl branches and double bonds in the fatty acid chain via GC-MS. The oxazoline (B21484) ring at the carboxyl end of the molecule directs fragmentation upon electron impact, producing a series of diagnostic ions with intervals of 14 amu (CH₂) along the chain. Any disruption in this pattern reveals the location of structural features like the methyl group at the 13th position.

3-Picolinyl Esters: Similar to DMOX derivatives, 3-picolinyl esters are excellent for structural determination. researchgate.net The fatty acid is converted to an ester of 3-pyridylcarbinol. In the mass spectrometer, the charge is localized on the nitrogen atom of the pyridine (B92270) ring, which initiates radical-induced cleavage along the alkyl chain. researchgate.net This process generates a series of fragment ions that provide clear information about the position of chain branching, making it a powerful tool for confirming the 13-methyl structure of the target compound. rsc.orgresearchgate.net

| Derivative Type | Primary Analytical Advantage | Mechanism/Key Feature | Reference |

|---|---|---|---|

| Trifluoroacetate | Enhanced volatility and chromatographic performance | Introduction of highly electronegative fluorine atoms | |

| 4,4-Dimethyloxazoline (DMOX) | Structural elucidation (locating branches/unsaturation) | Ring-directed fragmentation provides a clear mass spectral map of the alkyl chain | |

| 3-Picolinyl Ester | Structural elucidation (locating branches/unsaturation) | Nitrogen-directed fragmentation provides a clear mass spectral map of the alkyl chain | researchgate.net |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purification of this compound from various matrices. The choice of technique is dictated by the sample complexity, the required purity, and the analytical scale. Gas-liquid chromatography, high-performance liquid chromatography, and thin-layer chromatography are the principal techniques employed.

Gas-Liquid Chromatography (GLC) / Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, chemical derivatization is a prerequisite to increase volatility and thermal stability. researchgate.net The hydroxyl and carboxylic acid functional groups are typically converted to less polar and more volatile ethers and esters, respectively. A common derivatization scheme involves methylation of the carboxylic acid followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. nist.govnist.gov

This derivatized analyte can then be separated and quantified using GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). koreascience.kr The selection of the stationary phase is critical for achieving optimal separation from other fatty acid isomers. Non-polar phases like SE-30 are often utilized for this purpose. nist.gov

Table 1: Exemplary GC Parameters for Analysis of this compound Methyl Ester, TMS Derivative

| Parameter | Value |

|---|---|

| Derivative | Methyl ester, Trimethylsilyl (TMS) ether |

| Column Type | Packed |

| Active Phase | SE-30 |

| Column Length | 3.0 m |

| Substrate | Gas-Chrom Q |

| Carrier Gas | N₂ |

| Temperature Program | Initial: 100°C, Final: 260°C, Rate: 5 K/min |

| Retention Index (I) | 2000 |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography is an indispensable technique for both the purification and analysis of fatty acids without the need for derivatization, thereby preserving the original structure of the compound. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. unimi.itnih.gov

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better resolution of complex fatty acid mixtures. cerealsgrains.org Detection is typically accomplished using ultraviolet (UV) detectors (after derivatization to a UV-active form) or, more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Table 2: Typical RP-HPLC Conditions for Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (with derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

This technique is particularly useful for preparative-scale purification of this compound from reaction mixtures or natural extracts.

Thin-Layer Chromatography (TLC) for Lipid Fractionation

Thin-layer chromatography is a simple, rapid, and cost-effective method widely used for the separation of lipid classes. nih.gov It is an essential tool for the initial fractionation of complex lipid extracts to isolate the free fatty acid fraction, which would contain this compound, from other lipid classes like triglycerides, phospholipids (B1166683), and sterol esters. aocs.org

The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. researchgate.net A solvent system (mobile phase) is chosen based on the polarity of the compounds to be separated. For separating the free fatty acid class from less polar neutral lipids, a mixture of non-polar and slightly polar solvents is used. rockefeller.edu After development, the separated lipid spots are visualized, commonly by exposure to iodine vapor. researchgate.net The corresponding band can then be scraped from the plate and the lipid extracted for further analysis.

Table 3: Common TLC System for Neutral Lipid and Free Fatty Acid Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 Plate |

| Mobile Phase | Hexane: Diethyl Ether: Acetic Acid (e.g., 70:30:1, v/v/v) |

| Application | Lipid extract applied as a spot or band near the bottom of the plate |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | Iodine vapor or specific colorimetric spray reagents |

Spectrometric Characterization Approaches

Following chromatographic separation, spectrometric techniques are employed to confirm the identity and elucidate the precise chemical structure of the isolated compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight and elemental composition of this compound. When coupled with GC (GC-MS) or HPLC (LC-MS), it provides both separation and structural information in a single analysis. researchgate.net

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce a spectrum of product ions. This fragmentation pattern is unique to the molecule's structure and provides detailed information about its functional groups and carbon skeleton. nih.gov The fragmentation of hydroxy fatty acids is often characterized by neutral losses of water (H₂O) and, from the carboxylate anion, carbon dioxide (CO₂). nih.gov

The fragmentation patterns generated in an MS/MS experiment are crucial for pinpointing the location of the hydroxyl group and the methyl branch on the tetradecanoic acid backbone.

Locating the Hydroxyl Group: The position of the hydroxyl group strongly directs the fragmentation process. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the oxygen atom, is a dominant pathway. nih.govlibretexts.org For a 2-hydroxy fatty acid derivative, cleavage between the C-2 and C-3 carbons is expected to be a major fragmentation route. In the mass spectrum of the trimethylsilyl (TMS) ether methyl ester derivative, this cleavage results in a highly characteristic fragment ion. This allows for unambiguous differentiation from other positional isomers, such as a 3-hydroxy fatty acid, which is known to produce a characteristic base peak at m/z 103 for its methyl ester derivative. researchgate.net

Locating the Methyl Branch: The location of the methyl group at the C-13 position is determined by analyzing the fragmentation pattern of the long alkyl chain. In straight-chain fatty acids, fragmentation typically produces a series of ions separated by 14 Da, corresponding to the loss of successive methylene (B1212753) (-CH₂) units. libretexts.org The presence of a branch point disrupts this regular pattern. Specific fragment ions resulting from cleavage on either side of the C-13 carbon can be used to confirm the position of the methyl group. The iso-structure at the terminus of the chain (-CH(CH₃)₂) can also lead to characteristic neutral losses, such as the loss of an isopropyl radical.

Table 4: Predicted Key Diagnostic Fragments in ESI-MS/MS of this compound Derivatives

| Derivative | Precursor Ion (m/z) | Key Fragmentation Pathway | Diagnostic Product Ion(s) (m/z) | Structural Information Gained |

|---|---|---|---|---|

| Methyl Ester, TMS Ether | 345 [M+H]⁺ | α-Cleavage (C2-C3 bond) | ~175 | Confirms 2-OH position |

| Underivatized Acid | 257 [M-H]⁻ | Neutral loss of H₂O | 239 | Indicates presence of -OH group |

| Underivatized Acid | 257 [M-H]⁻ | Cleavage adjacent to branch | Varies | Helps locate C-13 methyl branch |

Through the systematic application of these chromatographic and spectrometric methodologies, the unambiguous characterization of this compound can be achieved with high confidence.

Application of Ionization Techniques (e.g., Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI))

Mass spectrometry is a cornerstone in the analysis of fatty acids, with the choice of ionization technique being critical for obtaining desired structural information.

Electron Ionization (EI): Often coupled with Gas Chromatography (GC), EI is a classic, high-energy ionization method that results in extensive and reproducible fragmentation of molecules. rsc.orgnih.gov For this compound, analysis would typically be performed on a more volatile derivative, such as the methyl ester (FAME). The resulting mass spectrum provides a detailed fragmentation pattern that acts as a chemical fingerprint. While molecular ions can be weak or absent, the fragment ions are highly informative for determining the position of the hydroxyl group and the methyl branch. nih.gov For instance, α-cleavage at the hydroxylated carbon is a characteristic fragmentation pathway for 2-hydroxy fatty acid esters.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization technique than EI and is well-suited for analyzing less polar molecules like fatty acids, often in conjunction with High-Performance Liquid Chromatography (HPLC). nih.govaocs.org It typically generates protonated molecules [M+H]⁺ and significant fragment ions, such as diacylglycerol-like fragments from larger lipids. aocs.org For saturated fatty acids, the intact molecule adduct ions can be complemented by the fragment ions to confirm identity. aocs.org APCI-MS is particularly effective for identifying branched-chain fatty acids and can be used to analyze complex mixtures. nih.govresearchgate.net

Electrospray Ionization (ESI): ESI is a very soft ionization technique that generates intact molecular ion species with little to no fragmentation, making it ideal for accurate molecular weight determination. rsc.org It is highly compatible with liquid chromatography. Fatty acids are typically analyzed in negative ion mode, forming stable carboxylate anions [M-H]⁻. nih.govnih.gov While ESI itself provides minimal structural detail, when coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced through collision-induced dissociation (CID). rsc.org This allows for detailed structural analysis, such as identifying the loss of water or CO₂ from the carboxylate anion, which helps to confirm the presence of hydroxyl and carboxyl groups. nih.gov

| Ionization Technique | Primary Ion(s) Formed | Key Advantages for this Compound | Limitations |

|---|---|---|---|

| Electron Ionization (EI) | M⁺ (often weak/absent), extensive fragment ions | Provides detailed, reproducible fragmentation patterns for structural elucidation (e.g., branch and hydroxyl position). | Often requires derivatization; molecular ion may not be observed. |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺, some fragment ions | Good for less polar molecules; compatible with HPLC; provides both molecular weight and some structural data. nih.govaocs.org | Less sensitive than ESI for some compounds. |

| Electrospray Ionization (ESI) | [M-H]⁻ (negative mode), [M+H]⁺, [M+Na]⁺ | Soft ionization provides clear molecular weight data; high sensitivity; ideal for LC-MS. rsc.org | Requires tandem MS (MS/MS) to induce fragmentation for structural details. |

Advanced MS Techniques (e.g., Charge-Switching Chemistries, Photodissociation Mass Spectrometry)

To overcome the challenges of identifying isomeric lipids, such as determining the precise location of a methyl branch, advanced mass spectrometry techniques are employed.

Charge-Switching Chemistries: This powerful strategy is used to pinpoint subtle structural features like acyl chain branching. nih.gov The technique involves derivatizing the fatty acid to introduce a fixed positive charge, often using reagents like N-(4-aminomethylphenyl)pyridinium (AMPP). researchgate.netacs.orgresearchgate.net The derivatized molecule can then be analyzed in positive ion mode, which can enhance detection sensitivity. More importantly, tandem mass spectrometry of these charge-switched ions can produce unique fragment ions that are diagnostic of the methyl branch position. nih.gov An alternative approach involves forming gas-phase complexes between deprotonated fatty acid anions and ligated magnesium dications. Collision-induced dissociation of these complexes yields distinct product ions that can unambiguously identify the methyl branching site without the need for authentic standards. chemrxiv.org

Photodissociation Mass Spectrometry: Photodissociation is another advanced ion activation method used for detailed structural characterization. nih.gov When combined with charge-switch derivatization using a photolabile derivative, this technique can provide precise structural information. The derivatized fatty acid ion is irradiated with laser light inside the mass spectrometer, causing specific bond cleavages that might not be accessible through conventional collision-induced dissociation. This allows for more comprehensive fragmentation, aiding in the definitive localization of features like double bonds or, in this case, the methyl branch. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an unparalleled tool for the complete and unambiguous structural assignment of organic molecules, providing direct information about the carbon skeleton and the chemical environment of each proton and carbon atom. aocs.orgnih.gov

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals are expected for the different types of protons. The proton attached to the hydroxyl-bearing carbon (H-2) is expected to appear as a multiplet in the range of 3.9-4.1 ppm. aocs.org The protons on the carbon adjacent to the carboxylic acid (α-protons) would typically resonate around 2.2-2.5 ppm. The terminal methyl groups at the iso-branched end (C-14 methyls) would produce a doublet around 0.8-0.9 ppm, while the methine proton at C-13 would be a multiplet further downfield. The long chain of methylene (CH₂) groups would create a broad, overlapping signal complex primarily between 1.2-1.6 ppm. The acidic proton of the carboxyl group would appear as a very broad singlet far downfield, typically between 10-12 ppm. pdx.edu

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) |

| H-2 (-CH(OH)-) | ~3.9 - 4.1 | Multiplet (m) or Doublet of Doublets (dd) |

| H-3 (-CH₂-) | ~1.6 - 1.8 | Multiplet (m) |

| -(CH₂)ₙ- (bulk chain) | ~1.2 - 1.6 | Broad Multiplet (br m) |

| H-13 (-CH(CH₃)₂) | ~1.5 | Multiplet (m) |

| H-14 (-CH(CH₃)₂) | ~0.8 - 0.9 | Doublet (d) |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides direct insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of 175-180 ppm. oregonstate.edu The carbon atom bearing the hydroxyl group (C-2) would resonate in the range of 65-75 ppm. The carbons of the long methylene chain produce a cluster of signals between approximately 22-35 ppm. The carbons of the iso-terminal group are also distinctive: the two methyl carbons (C-14) would appear around 22-28 ppm, the methine carbon (C-13) around 27-30 ppm, and the adjacent methylene (C-12) around 38-40 ppm. aocs.orgcompoundchem.com

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | ~175 - 180 |

| C-2 (-CH(OH)-) | ~65 - 75 |

| C-3 | ~34 - 36 |

| -(CH₂)ₙ- (bulk chain) | ~22 - 30 |

| C-12 | ~38 - 40 |

| C-13 (-CH(CH₃)₂) | ~27 - 30 |

| C-14 (-CH(CH₃)₂) | ~22 - 28 |

Biological Functions and Mechanistic Insights of 2 Hydroxy 13 Methyltetradecanoic Acid

Impact on Cellular Membrane Fluidity and Organization

While direct studies on the effect of 2-Hydroxy-13-methyltetradecanoic acid on cellular membranes are limited, the influence of its structural features—a branched methyl group and a hydroxyl group at the alpha-carbon—can be inferred from research on related fatty acids. The fluidity and organization of cellular membranes are critical for their function and are significantly influenced by the composition of their lipid bilayers.

Branched-chain fatty acids, such as 13-methyltetradecanoic acid, generally increase membrane fluidity. The methyl branching disrupts the tight packing of the acyl chains, creating more space between lipid molecules and thereby lowering the phase transition temperature of the membrane. This is analogous to the effect of unsaturation in fatty acid chains.

The presence of a hydroxyl group at the 2-position introduces a polar moiety in the acyl chain. Studies on other 2-hydroxy fatty acids have shown that they can engage in hydrogen bonding within the membrane's interfacial region. This interaction can alter the lateral organization of lipids and has been observed to affect the formation and stability of cholesterol-rich domains, or lipid rafts. For instance, 2-hydroxyoleic acid has been demonstrated to phase separate from lipid raft domains and interact with the sphingomyelin (B164518) gel phase, which is expected to increase bilayer fluidity. It is plausible that this compound would similarly influence membrane organization through a combination of steric hindrance from its methyl group and hydrogen bonding from its hydroxyl group, thereby modulating membrane fluidity and the lateral segregation of membrane components.

Role in Inter-Species Interactions (e.g., Bacterial Competition, Host-Microbe Dynamics)

Fatty acids are increasingly recognized as signaling molecules in microbial communities, mediating both cooperative and competitive interactions. While specific research into the role of this compound in inter-species interactions is not yet available, the broader class of hydroxylated long-chain fatty acids is emerging as potential signaling factors.

There is evidence to suggest that hydroxylated fatty acids may represent a class of interspecies signaling molecules. For example, 12-hydroxystearic acid has been shown to modulate planktonic growth and biofilm formation in various marine bacterial strains, indicating a role in microbial communication. The effects observed were species-specific, suggesting a nuanced signaling role rather than a general effect on membrane fluidity.

Given that bacteria can produce a diverse array of hydroxylated fatty acids, it is conceivable that this compound could function in a similar capacity. Such molecules could influence the behavior of neighboring microbial populations, affecting processes like biofilm formation, resource competition, and the production of secondary metabolites. In the context of host-microbe dynamics, microbial fatty acid metabolites, particularly short-chain fatty acids, are well-known to influence host physiology. While the direct impact of this compound on host cells in this context is uncharacterized, its presence as a microbial metabolite could potentially modulate host cellular processes.

Contributions to Microbial Virulence Factors

The contribution of fatty acids to microbial virulence is a multifaceted area of study. Fatty acids can act as signaling molecules that regulate the expression of virulence factors or be incorporated into structural components that interact with the host.

The hydroxylation of fatty acids within the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria has been linked to pathogenicity. In some pathogenic bacteria, the presence of 2-hydroxy fatty acids in lipid A is associated with increased infectivity. This suggests that the modification of lipid A with molecules like this compound could be a strategy employed by some bacteria to modulate their interaction with the host immune system and enhance their virulence.

Furthermore, fatty acids can act as signals to control the production of virulence factors. In Staphylococcus aureus, for example, fatty acids can inactivate a sensor kinase, leading to a shutdown of virulence factor production. Conversely, in Listeria monocytogenes, branched-chain fatty acids are crucial for resistance against antimicrobial peptides and for the production of the key virulence factor listeriolysin O. Although not directly demonstrated for this compound, these examples highlight the potential for this fatty acid to play a regulatory role in the expression of virulence determinants in bacteria that produce it.

Immunomodulatory Properties (e.g., as a component of bacterial endotoxins like Lipid A)

One of the most significant potential biological roles of this compound is its contribution to the immunomodulatory properties of bacterial endotoxins. Lipid A, the bioactive component of LPS in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The precise structure of lipid A can dramatically influence the nature and intensity of the host immune response.

2-hydroxy fatty acids are known constituents of lipid A in several bacterial species. The hydroxylation of an acyl chain in lipid A is a structural modification that can alter its interaction with the TLR4/MD-2 receptor complex. For instance, in Salmonella enterica, the hydroxylation of a myristoyl chain to form 2-hydroxymyristate (B1261983) is a regulated process that may play a role in pathogenesis. The enzyme responsible for this modification, LpxO, is an iron- and alpha-ketoglutarate-dependent dioxygenase.

Comparative Studies on Biological Activities of Structural Analogs

To better understand the biological activities of this compound, it is instructive to examine its structural analogs. The following sections detail the known biological effects of 2-Methoxy-13-methyltetradecanoic acid and 13-Methyltetradecanoic acid.

2-Methoxy-13-methyltetradecanoic acid, a marine fatty acid, has been synthesized and evaluated for its cytotoxic effects against several human leukemia cell lines. While the precise molecular mechanisms of its cytotoxicity have not been fully elucidated, studies have demonstrated its ability to inhibit the growth of these cancer cells.

The compound has been shown to be cytotoxic to human chronic myelogenous leukemia (K-562), histiocytic lymphoma (U-937), and promielocytic leukemia (HL-60) cell lines in vitro. nih.gov The cytotoxic activity is concentration-dependent, with EC50 values in the micromolar range. nih.gov The presence of the methoxy (B1213986) group at the alpha-carbon is likely a key determinant of its cytotoxic properties, potentially influencing its uptake, metabolism, or interaction with cellular targets. Further research is needed to delineate the specific pathways through which 2-Methoxy-13-methyltetradecanoic acid exerts its cytotoxic effects, including whether it induces apoptosis, necrosis, or other forms of cell death.

Cytotoxicity of 2-Methoxy-13-methyltetradecanoic Acid

| Cell Line | Cell Type | EC50 (µM) | Reference |

|---|---|---|---|

| K-562 | Human Chronic Myelogenous Leukemia | 238 | nih.gov |

| U-937 | Human Histiocytic Lymphoma | 250 | nih.gov |

| HL-60 | Human Promielocytic Leukemia | 476 | nih.gov |

13-Methyltetradecanoic acid (13-MTD) has been more extensively studied, particularly for its ability to induce apoptosis in a variety of human cancer cell lines. This saturated branched-chain fatty acid has shown potential as a chemotherapeutic agent due to its selective cytotoxicity towards cancer cells.

Research has revealed that 13-MTD triggers apoptosis through multiple signaling pathways. A key mechanism involves the regulation of the PI3K/AKT and MAPK pathways. In human bladder cancer cells, 13-MTD has been shown to down-regulate the phosphorylation of AKT, a crucial kinase for cell survival. Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are stress-activated protein kinases involved in apoptosis. This dual action leads to mitochondrial dysfunction, characterized by the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. The subsequent release of cytochrome c from the mitochondria into the cytoplasm activates the caspase cascade, leading to the execution of apoptosis.

In T-cell non-Hodgkin's lymphoma cell lines, 13-MTD has been found to inhibit cell proliferation and induce apoptosis by down-regulating AKT phosphorylation, which is followed by the activation of caspase-3. nih.gov This leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Interestingly, in these cells, the expression of Bcl-2 and c-myc was not altered, suggesting that the pro-apoptotic mechanism of 13-MTD can be cell-type specific. nih.gov

Mechanisms of 13-Methyltetradecanoic Acid-Induced Apoptosis

| Cancer Cell Type | Key Molecular Events | Reference |

|---|---|---|

| Human Bladder Cancer | Down-regulation of AKT phosphorylation; Activation of p38 and JNK phosphorylation; Down-regulation of Bcl-2; Up-regulation of Bax; Cytochrome c release; Caspase activation | |

| T-cell Non-Hodgkin's Lymphoma | Down-regulation of AKT phosphorylation; Cleavage of caspase-3 and PARP | nih.gov |

Divergent Metabolic Effects of Branched-Chain Fatty Acids (e.g., 13-Methyltetradecanoic Acid) on Cellular Energy Metabolism

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl branches along their carbon chain. While the parent compound of this article, this compound, belongs to this class, specific research on its direct role in cellular energy metabolism is limited. However, extensive studies on related non-hydroxylated BCFAs, particularly 13-methyltetradecanoic acid (13-MTD), provide significant insights into how this structural class of lipids influences metabolic pathways. 2-hydroxy fatty acids are known to be important components of sphingolipids, especially in the nervous system and skin, and their degradation is linked to the peroxisomal fatty acid α-oxidation pathway. nih.govnih.gov

Research demonstrates that different BCFAs exert distinct and sometimes opposing effects on the energy metabolism of key metabolic tissues like skeletal muscle. nih.gov Unlike straight-chain saturated fatty acids, which are often associated with negative metabolic outcomes, BCFAs show a more complex and nuanced role. Studies in human myotubes (skeletal muscle cells) have revealed that individual BCFAs can selectively modulate glucose and fatty acid metabolism. nih.gov

For instance, 12-methyltetradecanoic acid (12-MTD) was found to primarily affect glucose metabolism by increasing both glucose uptake and its storage as glycogen (B147801). nih.gov In contrast, a different set of BCFAs, including 13-MTD, 14-methylhexadecanoic acid (14-MHD), and 15-methylhexadecanoic acid (15-MHD), predominantly stimulated fatty acid metabolism. nih.gov These compounds were shown to increase the uptake of oleic acid. nih.gov Specifically, 13-MTD and 15-MHD also enhanced the oxidation of oleic acid, indicating that these BCFAs can shift the cell's fuel preference towards using fats for energy. nih.gov

Interestingly, the same BCFAs that promoted fatty acid utilization (13-MTD, 14-MHD, and 15-MHD) appeared to reduce insulin-stimulated glycogen synthesis, highlighting a point of metabolic divergence. nih.gov This suggests a complex regulatory network where specific BCFAs can direct metabolic flux towards either glucose storage or fatty acid oxidation, but not necessarily both simultaneously.

The mechanistic underpinnings of these divergent effects are an active area of investigation. One potential mechanism involves the regulation of key metabolic enzymes. For example, the effects of BCFAs might be mediated through increased mRNA expression of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), an enzyme that plays a crucial role in inhibiting the conversion of pyruvate to acetyl-CoA, thereby sparing glucose from oxidation and promoting the use of fatty acids. nih.gov

The table below summarizes the differential effects of various monomethyl branched-chain fatty acids on key metabolic processes in human myotubes, based on published research findings. nih.gov

| Compound | Glucose Uptake | Glycogen Synthesis (Basal) | Glycogen Synthesis (Insulin-Stimulated) | Oleic Acid Uptake | Oleic Acid Oxidation |

| 12-Methyltetradecanoic acid (12-MTD) | Increased | Increased | No significant effect | No significant effect | No significant effect |

| 13-Methyltetradecanoic acid (13-MTD) | No significant effect | No significant effect | Reduced | Increased | Increased |

| 14-Methylhexadecanoic acid (14-MHD) | No significant effect | No significant effect | Reduced | Increased | No significant effect |

| 15-Methylhexadecanoic acid (15-MHD) | No significant effect | No significant effect | Reduced | Increased | Increased |

Synthetic Pathways for Research Applications

De Novo Chemical Synthesis Strategies for 2-Hydroxy-13-methyltetradecanoic Acid and its Derivatives

De novo synthesis, the creation of complex molecules from simple, commercially available precursors, provides a versatile approach to producing this compound. wikipedia.org These strategies typically involve two key stages: construction of the carbon skeleton and introduction of the hydroxyl group at the C2 position.

One common approach to building the iso-branched carbon chain is through the Wittig reaction. For instance, a synthesis for the parent compound, 13-methyltetradecanoic acid, has been described starting from undecanoic acid. This method involves converting undecanoic acid to an appropriate phosphonium (B103445) salt and reacting it with isobutyraldehyde (B47883) to form the characteristic iso-terminal group.

Alternatively, the carbon backbone can be assembled using coupling reactions. The Kolbe electrolysis method has been used to synthesize 13-methyltetradecanoic acid from isovaleric acid and methyl hydrogen dodecanedioate, although this method can result in low yields and numerous by-products.

Once the 13-methyltetradecanoic acid skeleton is formed, the α-hydroxyl group can be introduced. A standard method involves the α-bromination of the carboxylic acid followed by nucleophilic substitution with a hydroxide (B78521) ion. Another effective method for α-hydroxylation is the use of an enolate intermediate, which can then react with an electrophilic oxygen source, such as a Davis oxaziridine, to stereoselectively install the hydroxyl group. researchgate.net

| Strategy | Key Precursors | Key Reactions | Reference |

| Wittig Reaction Route | Undecanoic acid, Isobutyraldehyde | Wittig Reaction, Oxidation | |

| Grignard Route | Isobutyl bromide, 11-bromoundecanoic acid ester | Grignard Reaction, Saponification | researchgate.net |

| α-Hydroxylation | 13-methyltetradecanoic acid | α-bromination, SN2 reaction or Enolate formation, Reaction with Davis oxaziridine | researchgate.net |

Stereoselective Synthesis Approaches to Elucidate Chiral Impact on Biological Activity

The C2 carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). These enantiomers can exhibit significantly different biological activities. Therefore, stereoselective synthesis, which selectively produces one enantiomer over the other, is essential for elucidating the impact of chirality on the compound's function.

Several established methods in asymmetric synthesis can be adapted for this purpose. The use of chiral auxiliaries, such as Evans' oxazolidinones, is a powerful strategy. researchgate.net In this approach, the fatty acid chain is attached to the chiral auxiliary, which directs subsequent reactions, like hydroxylation, to occur on a specific face of the molecule, leading to a high degree of stereocontrol. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched α-hydroxy acid.

Another powerful technique is Sharpless asymmetric dihydroxylation. korea.ac.kr While typically used to create vicinal diols on alkenes, this method's principles can be adapted. A synthetic route could be designed to create a double bond at the C2-C3 position, which could then be dihydroxylated asymmetrically. Subsequent chemical modification would yield the desired 2-hydroxy product. These approaches are critical for creating enantiomerically pure samples to test which stereoisomer is biologically active. korea.ac.kr

Enzymatic Synthesis and Biotransformation Methods for Analog Generation

Enzymatic and biotransformation methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules and various analogs. These biocatalytic approaches leverage the high specificity of enzymes to perform desired chemical transformations.

For the stereospecific synthesis of 2-hydroxy acids, dehydrogenase enzymes are particularly useful. For example, lactate (B86563) dehydrogenase (LDH) enzymes are well-known for their ability to produce enantiopure D- or L-lactic acid from pyruvate (B1213749). mdpi.com A similar strategy could be developed using a specific dehydrogenase that accepts 2-oxo-13-methyltetradecanoic acid as a substrate to produce either the (R) or (S) enantiomer of the target compound with high fidelity. mdpi.com

Furthermore, whole-cell biotransformation can be used to generate hydroxylated analogs. Studies have shown that microorganisms like Pseudomonas resinovorans can metabolize 13-methyltetradecanoic acid. nih.govresearchgate.net When fed this fatty acid, the bacterium incorporates it into its metabolic pathways, leading to the biosynthesis of methyl-branched medium-chain-length poly(hydroxyalkanoates) (PHAs). nih.gov The monomers produced include various 3-hydroxy acids, such as 3-hydroxy-7-methyloctanoic acid and 3-hydroxy-9-methyldecanoic acid. nih.govresearchgate.net This demonstrates that the cellular machinery of microorganisms can recognize and hydroxylate this iso-fatty acid, suggesting that genetic or process engineering could be used to direct this hydroxylation to the C2 position or to generate a library of other hydroxylated analogs.

Synthesis of Structural Analogs and Isotopically Labeled Probes for Mechanistic Studies (e.g., 2-Methoxy-13-methyltetradecanoic acid from Methyl 12-Methyltridecanoate)

To investigate the mechanism of action, metabolic fate, and binding interactions of this compound, researchers require structural analogs and isotopically labeled probes.

| Step | Reactant | Key Reagents | Product |

| 1 | Methyl 12-methyltridecanoate | DIBAL-H | 12-Methyltridecanal |

| 2 | 12-Methyltridecanal | TMSCN, Et3N | 2-Hydroxy-13-methyltetradecanenitrile (trimethylsilyl ether) |

| 3 | 2-Hydroxy-13-methyltetradecanenitrile intermediate | HCl, MeOH | Methyl 2-hydroxy-13-methyltetradecanoate |

| 4 | Methyl 2-hydroxy-13-methyltetradecanoate | NaH, MeI | Methyl 2-methoxy-13-methyltetradecanoate |

| 5 | Methyl 2-methoxy-13-methyltetradecanoate | NaOH | 2-Methoxy-13-methyltetradecanoic acid |

Isotopically labeled probes are invaluable for tracking the molecule in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The synthesis of fatty acids enriched with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) can be achieved through various methods. For instance, ¹³C can be incorporated at the C1 position (the carboxyl carbon) by reacting 1-bromotridecane (B143060) with potassium cyanide enriched with ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile. nih.govresearchgate.net Labels can also be introduced at other positions by using appropriately labeled building blocks in a multi-step synthesis. nih.govresearchgate.net These labeled compounds allow for precise quantification and visualization of the parent molecule's absorption, distribution, metabolism, and excretion without altering its fundamental chemical properties. nih.gov

Future Research Directions in 2 Hydroxy 13 Methyltetradecanoic Acid Studies

Elucidation of Novel Biosynthetic Enzymes and Associated Regulatory Networks

A primary avenue for future investigation lies in the comprehensive characterization of the enzymatic machinery responsible for the synthesis of 2-Hydroxy-13-methyltetradecanoic acid. While general pathways for fatty acid hydroxylation and branched-chain fatty acid synthesis are known, the specific enzymes that catalyze the introduction of a hydroxyl group at the C-2 position of 13-methyltetradecanoic acid remain to be definitively identified in many organisms. Future research should focus on the discovery and characterization of novel hydroxylases, potentially belonging to the cytochrome P450 superfamily or 2-oxoglutarate-dependent dioxygenases, that exhibit substrate specificity for this particular branched-chain fatty acid.

Furthermore, understanding the regulatory networks that govern the expression and activity of these biosynthetic enzymes is crucial. Investigations into the transcriptional regulation of the identified enzyme-encoding genes will be essential. This includes identifying key transcription factors and signaling pathways that respond to developmental cues or environmental stimuli to modulate the production of this compound. nih.govresearchgate.netmdpi.com The integration of transcriptomic and metabolomic data will be instrumental in constructing comprehensive regulatory network models. researchgate.netmdpi.com

Advanced Structural-Functional Relationship Investigations at the Molecular Level

The precise molecular conformation of this compound, including its stereochemistry at the C-2 and C-13 positions, undoubtedly plays a pivotal role in its biological function. Future research must employ advanced analytical and computational techniques to explore these structural-functional relationships in detail. High-resolution spectroscopic methods, such as nuclear magnetic resonance (NMR) and X-ray crystallography of the molecule in complex with its biological targets, will be invaluable for elucidating its three-dimensional structure and interaction interfaces. nih.gov

Molecular dynamics simulations can provide insights into the conformational flexibility of the fatty acid and how this influences its binding to receptors or enzymes. nih.gov By creating and testing a series of synthetic analogs with systematic modifications to the hydroxyl group position and the methyl branch, researchers can probe the specific structural determinants of its biological activity. This will allow for a detailed mapping of the pharmacophore and a deeper understanding of how its unique structure dictates its function.

Exploration of Undiscovered Biological Roles in Diverse Biological Systems

While some biological activities of hydroxy fatty acids are known, the specific roles of this compound in various organisms are largely uncharted territory. Future research should aim to uncover these undiscovered biological functions across a wide range of biological systems, from microorganisms to higher plants and animals. Its presence has been noted in various organisms, including Streptomyces manipurensis and Chondrosia reniformis. nih.gov

Metabolomic profiling of different tissues and cell types under various physiological and pathological conditions can reveal correlations between the levels of this compound and specific biological states. Functional studies, utilizing techniques such as gene silencing or overexpression of the biosynthetic enzymes, can then be employed to directly test the physiological consequences of altered levels of this fatty acid. Potential areas of investigation include its role in membrane structure and fluidity, cell signaling, and as a precursor for other bioactive lipids.

Development of Enhanced Analytical Techniques for Isomeric Discrimination and Quantitative Profiling

A significant challenge in the study of hydroxy fatty acids is the presence of numerous isomers with similar physicochemical properties, which complicates their separation and quantification. researchgate.net Future research must focus on the development of more sophisticated analytical methodologies to overcome this hurdle. Advances in chromatography, particularly ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (MS/MS), will be critical for achieving baseline separation of this compound from its isomers, such as 3-hydroxy and other positional isomers. researchgate.net

The development of novel derivatization strategies that enhance ionization efficiency and induce specific fragmentation patterns in mass spectrometry can further aid in the unambiguous identification and quantification of this specific isomer. researchgate.net Establishing robust and validated quantitative profiling methods will be essential for accurately determining its concentration in complex biological matrices, which is a prerequisite for understanding its physiological relevance. researchgate.netmdpi.com

Mechanistic Studies on Specific Cellular Interactions and Signal Transduction Cascades

Beyond identifying its biological roles, a key future direction will be to elucidate the precise molecular mechanisms through which this compound exerts its effects. This involves identifying its specific cellular binding partners, such as receptors or enzymes, and characterizing the downstream signal transduction pathways that are activated or modulated upon binding. Fatty acids are known to act as modulators and messengers in signal transduction. nih.gov

Techniques such as affinity chromatography, yeast two-hybrid screening, and surface plasmon resonance can be used to identify interacting proteins. Once a target is identified, subsequent studies can focus on the downstream effects, such as changes in protein phosphorylation, gene expression, or ion channel activity. nih.gov Unraveling these signal transduction cascades will provide a detailed mechanistic understanding of how this compound contributes to cellular and physiological processes.

Q & A

Q. How is 2-Hydroxy-13-methyltetradecanoic acid structurally characterized in research settings?

Methodological Answer: Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For example, spectral data from analogous compounds (e.g., 2-hydroxytetradecanoic acid) confirm hydroxyl group positioning and branching patterns via characteristic fragmentation and chemical shift patterns . IUPAC nomenclature guidelines resolve ambiguities in methyl and hydroxyl substituent numbering .

Q. What safety protocols are recommended for laboratory handling of this compound?

Methodological Answer: While no specific safety data sheet (SDS) exists for this compound, protocols for structurally similar fatty acids (e.g., 12-hydroxydodecanoic acid) recommend:

Q. What synthetic routes are used to produce this compound?

Methodological Answer: Two primary methods are documented:

Bacterial Biosynthesis : Isolated from bacterial sources, as demonstrated for related hydroxy fatty acids in marine sponges .

Chemical Synthesis : Multi-step processes involving esterification of 13-methyltetradecanoic acid followed by regioselective hydroxylation at C2 using catalysts like OsO₄ or enzymatic systems .

Advanced Research Questions

Q. How does this compound compare bioactively to its methoxylated analog?

Methodological Answer: Comparative cytotoxicity studies reveal:

Q. Experimental Design :

Q. What signaling pathways are implicated in its apoptotic effects?

Methodological Answer: In T-cell lymphoma models, related branched-chain fatty acids (e.g., 13-methyltetradecanoic acid) induce apoptosis via:

Q. Data Contradiction Analysis :

Q. How can in vitro and in vivo models optimize its therapeutic potential assessment?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.